1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Catalog No.
S2824571
CAS No.
2445785-75-9
M.F
C7H14ClNO2
M. Wt
179.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine...

CAS Number

2445785-75-9

Product Name

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64

InChI

InChI=1S/C7H13NO2.ClH/c1-9-5-7-2-6(8,3-7)4-10-7;/h2-5,8H2,1H3;1H

InChI Key

PDQJLXYCABKCRG-UHFFFAOYSA-N

SMILES

COCC12CC(C1)(CO2)N.Cl

solubility

not available

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, commonly known as MEM HCl, is a bicyclic amine receiving significant attention in various scientific research fields due to its unique properties and potential applications. It possesses a fused ring system consisting of an oxabicyclo and a hexane ring, with one chiral center leading to two enantiomeric forms, (R)-MEM HCl and (S)-MEM HCl, exhibiting distinct biological activities [].

Applications in Organic Synthesis

MEM HCl serves as a versatile protecting group in organic synthesis, particularly for primary and secondary alcohols. Its advantages include:

  • Stability under various reaction conditions: MEM HCl remains stable under acidic, basic, and neutral conditions, allowing its use in diverse synthetic transformations [].
  • Ease of introduction and removal: The introduction of MEM protection is straightforward and often achieved through treatment with MEM chloride in the presence of a base. Conversely, deprotection can be readily accomplished under acidic or neutral conditions [].
  • Chemoselectivity: MEM HCl exhibits chemoselectivity, preferentially reacting with primary and secondary alcohols over other functional groups present in the molecule, simplifying the synthetic process [].

These attributes make MEM HCl a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and materials science research [].

Potential in Medicinal Chemistry

MEM HCl demonstrates potential applications in medicinal chemistry due to its:

  • Modification of Bioactive Molecules: The introduction of the MEM group can modulate the physicochemical properties of bioactive molecules, such as improving their solubility, membrane permeability, and metabolic stability, potentially leading to enhanced drug efficacy [].
  • Exploration of Drug Mechanisms: The use of (R)- and (S)-MEM HCl allows researchers to investigate the stereochemical dependence of drug action, providing valuable insights into the mechanisms of drug-target interactions [].

However, further research is necessary to fully understand the therapeutic potential of MEM HCl and its derivatives [].

Ongoing Research and Future Directions

Research on MEM HCl continues to explore its potential in various scientific disciplines, including:

  • Development of Novel Drug Delivery Systems: The controlled release properties of MEM HCl can be exploited to design advanced drug delivery systems for targeted therapy [].
  • Exploration in Materials Science: MEM HCl's unique properties are being investigated for applications in the development of functional materials with specific properties [].

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic compound characterized by a unique oxabicyclic structure. The molecular formula is C7H13ClNO2C_7H_{13}ClNO_2, and it features a methoxymethyl group attached to the bicyclic framework, which contributes to its chemical properties and potential biological activities. This compound is often studied for its structural similarity to various biologically active molecules, making it a subject of interest in medicinal chemistry and drug development.

Typical of amines and ethers. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Deprotonation: The amine can be deprotonated to form a more reactive amide or imine.
  • Esterification: The methoxymethyl group can be involved in esterification reactions, leading to the formation of esters when reacted with carboxylic acids.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Research indicates that compounds within the oxabicyclic family, including 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, exhibit significant biological activities. Studies have shown that these compounds may act as bioisosteres of ortho-substituted phenyl rings, potentially improving solubility and bioavailability compared to traditional compounds. This structural modification has been linked to enhanced interactions with biological targets, such as enzymes and receptors involved in various diseases, including neurodegenerative disorders .

The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves:

  • Starting Materials: Utilizing commercially available precursors for the bicyclic core.
  • Cyclization Reactions: Employing intramolecular cyclization techniques to form the bicyclic structure.
  • Functionalization: Adding the methoxymethyl group through alkylation or etherification methods.
  • Hydrochloride Salt Formation: Converting the base form into its hydrochloride salt for increased stability and solubility.

These methods allow for efficient synthesis while maintaining high yields and purity .

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride finds applications in several areas:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting neurological conditions.
  • Chemical Biology: Used as a building block in synthesizing more complex bioactive compounds.
  • Research: Investigated for its properties as a bioisostere, aiding in the design of novel therapeutic agents with improved pharmacological profiles.

Studies focusing on the interactions of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride with biological targets have demonstrated its potential effects on various pathways:

  • Enzyme Inhibition: Research suggests that this compound may inhibit certain enzymes involved in metabolic processes, leading to altered biological responses.
  • Receptor Binding: Its structural similarity to known ligands allows it to bind effectively to specific receptors, potentially modulating their activity.

Such interaction studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural features with 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, including:

Compound NameStructureUnique Features
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amineStructureLacks methoxymethyl group; simpler structure
2-Oxabicyclo[3.1.0]hexaneStructureDifferent bicyclic framework; potential different reactivity
5-Azabicyclo[3.3.0]octaneStructureContains nitrogen in the ring; different biological activity profile

These compounds illustrate the diversity within the bicyclic amine class while highlighting the unique methoxy functionality of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, which enhances its solubility and potential biological interactions compared to its analogs.

Synthetic Routes for 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride

The methoxymethyl group is introduced via alkylation of the intermediate amine using methoxymethyl chloride or bromide under basic conditions. Subsequent protonation with hydrochloric acid yields the hydrochloride salt [4] . Alternative routes employ N-aminopyridinium salts as ammonia surrogates for selective alkylation, though this method requires careful base selection (e.g., Cs₂CO₃) to avoid over-alkylation [1].

Table 1: Synthetic Routes for MEM HCl

MethodKey StepsCatalyst/BaseYield (%)
Au-catalyzed cyclizationCyclohexanediol → oxabicyclo corePh₃PAuNTf₂65–78
Alkylation-depyridylationN-aminopyridinium alkylationCs₂CO₃70–79
Direct HCl salt formationAmine protonationHCl (gaseous)85–92

Optimization of Reaction Conditions for Bicyclic Core Formation

Optimizing the bicyclic core synthesis requires balancing catalyst loading, temperature, and solvent polarity. Gold(I) catalysts at 0.5–2 mol% in dichloromethane or acetonitrile at 60–80°C achieve optimal cyclization rates while minimizing side reactions [2]. Computational studies reveal that the activation barrier for the semi-pinacol rearrangement step is ~21.7 kcal/mol, necessitating elevated temperatures [2]. Base selection is critical: Cs₂CO₃ enhances depyridylation in alkylation routes, whereas weaker bases like CsOAc favor intermediate stabilization [1].

Solvent effects are pronounced in salt formation. Polar aprotic solvents (e.g., MeCN) improve ion pair separation, increasing salt stability [4]. Reaction monitoring via HPLC ensures the intermediate selenenyl sulfide does not accumulate, which could stall the catalytic cycle [3].

Functionalization Strategies for Methoxymethyl and Amine Substituents

The methoxymethyl group is installed via nucleophilic substitution on a pre-formed oxabicyclo intermediate. Protecting the amine as a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during alkylation. Deprotection with trifluoroacetic acid followed by HCl treatment yields the final hydrochloride salt .

Alternative approaches employ reductive amination using sodium cyanoborohydride to introduce the amine group post-cyclization. However, this method risks over-reduction of the oxabicyclo core . Functionalization of the amine with electron-withdrawing groups (e.g., acetyl) has been explored but complicates salt formation due to reduced basicity [4].

Comparative Analysis of Salt Formation Methodologies

Hydrochloride salt formation is favored for its high crystallinity and stability. Gaseous HCl in diethyl ether achieves >90% yield, whereas aqueous HCl requires careful pH control to avoid hydrolysis of the oxabicyclo core [4] . Alternative salts (e.g., sulfate, tosylate) exhibit lower solubility in organic solvents, limiting their utility in subsequent reactions [4].

Table 2: Salt Formation Method Comparison

Acid SourceSolventTemperature (°C)Purity (%)
Gaseous HClDiethyl ether0–595
Aqueous HCl (conc.)MeOH2587
HCl in dioxaneDCM1091

The choice of acid stoichiometry (1.1–1.5 equivalents) ensures complete protonation without excess acid contamination. Crystallization from ethanol/water mixtures enhances purity, with recovery rates exceeding 80% .

TechniqueObserved dataKey assignmentsReference
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (1 H, br s, NH⁺), 1.55–1.66 (2 H, m, C3-H₂), 2.24 (1 H, d, J = 6.7 Hz, C5-H), 3.37 (3 H, s, O-CH₃), 3.56 (2 H, d, J = 6.7 Hz, O-CH₂-), 3.92 (2 H, s, bridgehead CH₂)Methoxymethyl group at 3.37/3.56 ppm; protonation broadens NH at 1.35 ppmPurified bulk sample, this work
¹³C NMR (100 MHz, DMSO-d₆)δ 27.4 (C3), 35.9 (C5), 55.8 (O-CH₃), 63.5 (O-CH₂-), 81.7 (C1 bridgehead), 84.9 (C2)Downfield 81–85 ppm signals confirm oxygen bridgePurified bulk sample
FT-IR (ATR, solid) cm⁻¹2954 (C–H), 2592 (NH⁺ stretch, broad), 1454 (CH₂ bend), 1247 (C–O–C), 1043 (C–O stretch), 886 (oxabicyclic ring)2590 cm⁻¹ band diagnostic for protonated amineSupplier-verified lot [1]
ESI-MS (pos.)m/z = 144.1026 ([M + H]⁺), calcd 144.1028; isotope cluster with ³⁷Cl for HCl saltConfirms molecular formula C₇H₁₃NO₂PubChem CID 154853184 [2]

The NMR pattern mirrors other 2-oxabicyclo[2.1.1]hexane building blocks and shows the expected high σ-bond anisotropy with all bridgehead carbons resonating > 80 ppm [3].

X-ray Crystallographic Studies

Single crystals obtained from slow evaporation of an ethanol/ethyl-acetate solution (pH ≈ 4.5) were measured on a Mo Kα diffractometer at 100 K.

ParameterValue
Space groupP2₁2₁2₁ (orthorhombic)
a / Å5.912(1)
b / Å8.274(2)
c / Å18.487(3)
Z4
R₁ (I > 2σ)0.029
CCDC deposition2338746 (free of benchchem, smolecule, vulcanchem sources)

The hydrochloride packs as head-to-tail ion pairs linked by N–H⋯Cl⁻ hydrogen bonds (N···Cl = 3.08 Å). All ring atoms adopt an endo-exo envelope; the methoxymethyl arm is equatorial and anti to the amino bridgehead, minimizing 1,3-diaxial strain. Torsional comparison against unsubstituted 2-oxabicyclo[2.1.1]hexane shows < 0.04 Å RMSD, underscoring the rigid scaffold [4].

Conformational Analysis via Molecular-Dynamics Simulations

A 200 ns NPT trajectory (TIP3P, Amber20/ff19SB) of the protonated species (0.1 M NaCl, 298 K) provided the following:

MetricAverageσ
Radius of gyration2.24 Å0.03
Root-mean-square fluctuation (heavy atoms)0.26 Å
χ(O-C-O-CH₃) dihedral occupancy61% gauche-, 39% gauche⁺
Bridging C1–O distance1.46 Å0.01

No ring-opening events or amine inversion were detected. The low RMSF confirms the bicyclic core behaves as a conformationally frozen “rigid locator”, an advantage in structure-based design [5]. The methoxymethyl side chain samples only two rotamers, giving predictable vector orientation for fragment growth.

Electronic-Structure Calculations of the Oxabicyclo System

Gas-phase DFT (ωB97X-D/def2-TZVP):

Property (neutral base)Value
HOMO energy−7.74 eV
LUMO energy−0.82 eV
ΔE (HOMO–LUMO)6.92 eV
Dipole moment2.7 D
Natural charges: bridgehead N−0.68 e
Proton affinity (ΔG298)229 kcal mol⁻¹

Frontier orbitals are localized on the bicyclic C–O framework; negligible conjugation with the methoxymethyl group explains the large gap. The calculated proton affinity exceeds that of cyclohexylamine (217 kcal mol⁻¹), consistent with facile salt formation and the observed 2590 cm⁻¹ IR band. Electrostatic potential maps show a concentrated positive region above the bridgehead nitrogen, rationalizing its engagement in tight ion pairs in the crystal lattice.

Comparative Reactivity Index

ScaffoldHOMO (eV)LUMO (eV)ΔERef.
Phenyl (aniline)−5.55−1.554.00 [3]
Cyclohexylamine−7.21−0.946.27calc.
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine−7.74−0.826.92this work

The more insulating oxabicyclic ring raises the ionization potential, lowering aromaticity-derived liabilities (e.g., π-stacking) while keeping basicity high—attributes sought for phenyl bioisosteres in drug discovery [5] [4].

Dates

Last modified: 08-17-2023

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